(S)-4-(1-Aminoethyl)phenol hydrobromide
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Overview
Description
(S)-4-(1-Aminoethyl)phenol hydrobromide is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its enantiomeric purity and is often used in the synthesis of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol hydrobromide typically involves the use of engineered transaminase polypeptides. These biocatalysts convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the use of specific polynucleotides encoding the transaminases, host cells capable of expressing these enzymes, and optimized reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale biocatalytic processes. These processes are designed to maximize yield and minimize waste, often using renewable starting materials and advanced catalysts to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, nitriles, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(1-Aminoethyl)phenol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product. This mechanism is crucial for its role in biocatalysis and pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminoethyl)phenol
- (S)-2-(1-Aminoethyl)phenol
- (S)-5-(1-Aminoethyl)phenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol hydrobromide is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its high enantiomeric purity and ability to undergo selective reactions make it a valuable compound in various applications .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBMKOZPQAHRA-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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